N-(1,3-thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)cyclopentanecarboxamide: is an organic compound with the molecular formula C9H12N2OS It is characterized by the presence of a thiazole ring attached to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 2-aminothiazole with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry: N-(1,3-thiazol-2-yl)cyclopentanecarboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The compound can also bind to receptors, modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Uniqueness: N-(1,3-thiazol-2-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-8(7-3-1-2-4-7)11-9-10-5-6-13-9/h5-7H,1-4H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWVDJUAAOOCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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